molecular formula C27H19F3N8O B608700 LUT014 CAS No. 2274819-46-2

LUT014

货号 B608700
CAS 编号: 2274819-46-2
分子量: 528.4992
InChI 键: FZPYULHBUBXPIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine” is a chemical compound with the molecular formula C27H19F3N8O . It is also known by the synonyms LUT014 and 2274819-46-2 .


Molecular Structure Analysis

The molecular weight of this compound is 528.5 g/mol . The IUPAC name is 6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine . The InChI code and key are available, as well as the canonical SMILES representation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

科学研究应用

EGFRI 诱导的痤疮样皮疹治疗

LUT014 是一种新型的局部应用 B-Raf 抑制剂,已获得美国 食品药品监督管理局授予的孤儿药资格,用于治疗 EGFR(表皮生长因子受体)抑制剂诱导的痤疮样皮疹 {svg_1} {svg_2}这种皮疹是称为 EGFR 抑制剂的药物的常见副作用,这些药物用于治疗晚期结直肠癌 {svg_3} {svg_4}This compound 可以通过逆转允许 EGFR 抑制剂导致皮肤问题的化学过程来防止皮疹形成,从而促进愈合 {svg_5} {svg_6}.

减少抗癌疗法的剂量限制性副作用

This compound 由 Lutris Pharma 开发,Lutris Pharma 是一家临床阶段生物制药公司,专注于通过减少剂量限制性副作用来改善抗癌疗法 {svg_7}该化合物具有重要的战略意义,因为它反映了接受 EGFR 抑制剂治疗的患者的巨大未满足需求,其中约 75% 的患者会发展出某种程度的痤疮样皮疹 {svg_8} {svg_9}.

转移性结直肠癌患者的 1 期临床试验

一项针对患有转移性结直肠癌且已发展出 2 级皮疹的患者进行的 this compound 的 1 期临床试验的结果表明该方法的安全性和有效性,并提供了初步的有利疗效结果和剂量反应 {svg_10} {svg_11}该试验表明 this compound 在改善 EGFR 抑制剂引起的皮疹方面是安全有效的 {svg_12}.

转移性结直肠癌患者的 2 期临床试验

This compound 目前正在进行一项 2 期临床试验,用于治疗患有 EGFR 抑制剂诱导的痤疮样病变的转移性结直肠癌患者 {svg_13} {svg_14}该试验旨在评估局部给药 this compound 的疗效和安全性 {svg_15}.

乳腺癌患者放射性皮炎的治疗

This compound 已成功完成一项针对乳腺癌患者放射性皮炎治疗的 1/2 期研究 {svg_16} {svg_17}该研究首次证明了治疗有效性,通过减少皮炎严重程度和改善患者生活质量 {svg_18}.

药代动力学和药效学研究

已对 this compound 的安全性、耐受性、药代动力学和初步疗效进行了研究 {svg_19}评估了单次给药和连续 8 天每天一次给药后血浆中的最大浓度 (Cmax) {svg_20}.

作用机制研究

This compound 是一种新型的 B-Raf 抑制剂,局部涂抹于皮肤 {svg_21}该技术基于利用 B-Raf 抑制剂对野生型上皮细胞的矛盾效应,从而克服 MAP 激酶途径抑制 {svg_22}通过逆转 EGFR 抑制剂对皮肤细胞中下游蛋白的抑制作用,this compound 被开发用于减少与 EGFR 抑制剂治疗相关的剂量限制性痤疮样病变 {svg_23}.

未来应用

This compound 正在被研究用于与 EGFR 抑制剂相关的其他皮肤病的未来应用。 正在进行的 this compound 研究和开发有可能更快地将这种重要的治疗方法带给患者 {svg_24} {svg_25}.

作用机制

Target of Action

LUT014, also known as LUT-014 or N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine, primarily targets the B-Raf protein . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the Epidermal Growth Factor Receptor (EGFR) signaling pathway .

Mode of Action

this compound is a novel B-Raf inhibitor . It is applied topically on the skin . The technology is based on harnessing the paradoxical effect of B-Raf inhibitors on wild-type epithelial cells, thus overriding MAP Kinase pathway inhibition . By reversing the inhibitory effect of EGFR inhibitors on downstream proteins in the skin cells, this compound is developed to reduce dose-limiting acneiform lesions associated with EGFR Inhibitors treatment .

Biochemical Pathways

The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation of cells . B-Raf is a downstream effector component of this pathway . Overactivation of EGFR has been observed in various cancers, leading to downstream phosphorylation and activation of the MAPK pathway . This compound, by inhibiting B-Raf, can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in a phase 1 clinical trial . This compound is topically applied once a day for 4 weeks in metastatic colorectal cancer patients with EGFR Inhibitors induced acneiform lesions . The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound .

Result of Action

The application of this compound can lead to a decrease in acneiform lesions associated with EGFR Inhibitors treatment . In cases where the B-Raf protein is mutated, inhibiting this pathway induces cell apoptosis and reduces tumor size . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dermal toxicity caused by EGFR inhibitors can lead to dose reduction or even discontinuation of the treatment . This compound, by reducing the severity of acneiform lesions, can improve the quality of life for patients who are being treated with EGFR inhibitors .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name

6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPYULHBUBXPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2274819-46-2
Record name LUT-014
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LUT-014
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine
Reactant of Route 2
Reactant of Route 2
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine
Reactant of Route 3
Reactant of Route 3
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine
Reactant of Route 4
Reactant of Route 4
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine
Reactant of Route 5
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine
Reactant of Route 6
N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine

Q & A

Q1: What is the primary mechanism of action of LUT014?

A: While the provided abstracts don't explicitly detail the mechanism of action, the title mentioning "BRAF Inhibitor" [] suggests that this compound likely exerts its effects by inhibiting the BRAF protein. BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Inhibiting BRAF can disrupt this pathway, potentially leading to therapeutic benefits in conditions where this pathway is dysregulated.

Q2: What clinical applications are being investigated for this compound?

A2: The research highlights this compound's potential in treating dermatological conditions:

  • Radiation-induced dermatitis in breast cancer patients: One study investigates this compound's efficacy as a topical treatment for radiation-induced dermatitis in breast cancer patients. [, ] This suggests potential for alleviating a common and often debilitating side effect of radiation therapy.
  • EGFR inhibitor-induced acneiform lesions in metastatic colorectal cancer: Another study examines this compound's use in managing acneiform lesions, a side effect of EGFR inhibitor treatment in metastatic colorectal cancer patients. [] This points towards its potential in improving the tolerability and quality of life for patients undergoing cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。